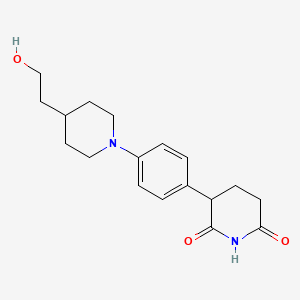

3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione

Beschreibung

3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is a piperidine-2,6-dione derivative featuring a hydroxyethyl-substituted piperidine ring linked to a fluorinated phenyl group. Its molecular formula is C₁₈H₂₂F₂N₂O₃, with a molecular weight of 352.4 g/mol and CAS number 2758532-21-5 . The compound’s structure includes two fluorine atoms at the 2- and 6-positions of the phenyl ring and a hydroxyethyl group on the piperidine moiety, which may enhance solubility and receptor interactions compared to simpler analogs. Piperidine-2,6-diones are pharmacologically significant due to their heterocyclic framework, which enables diverse biological activities, including antipsychotic, anticancer, and enzyme inhibitory properties .

Eigenschaften

Molekularformel |

C18H24N2O3 |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

3-[4-[4-(2-hydroxyethyl)piperidin-1-yl]phenyl]piperidine-2,6-dione |

InChI |

InChI=1S/C18H24N2O3/c21-12-9-13-7-10-20(11-8-13)15-3-1-14(2-4-15)16-5-6-17(22)19-18(16)23/h1-4,13,16,21H,5-12H2,(H,19,22,23) |

InChI-Schlüssel |

LNGYBCMJSMBZPU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Synthetic Route

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Grignard Reaction | N-protected 3-piperidone reacts with para-substituted phenyl magnesium halide | Phenylmagnesium bromide (2 mol/L in THF), N-benzyl-3-piperidone, 0–5 °C, nitrogen atmosphere | Formation of 3-hydroxy-3-phenylpiperidine intermediate |

| 2. Hydroxyl Elimination | Alcoholic hydroxyl group is eliminated | Silicone reagent or other dehydration agents | Mixture of unsaturated intermediates |

| 3. Hydrogenation | Catalytic hydrogenation under Pd/C or Rh catalyst | Pd/C, H2 gas, ethanol, acetic acid, 1 atm, 60 °C | Reduction to N-protected 3-phenylpiperidine |

| 4. Deprotection | Removal of N-protecting groups | Acidic or basic conditions depending on protecting group (e.g., BOC, benzyl) | Racemic 3-phenylpiperidine |

| 5. Chiral Resolution | Acidic resolving agents used to separate enantiomers | L-tartaric acid in isopropanol, crystallization at low temperature | Enantiomerically pure (R)- or (S)-3-phenylpiperidine |

This sequence is optimized for high yield and selectivity, with protecting groups such as acetyl chloride, benzenesulfonyl chloride, or BOC anhydride employed to facilitate intermediate stability and purification.

Functionalization to Target Compound

The key intermediate (S)-3-(4-hydroxyphenyl)piperidine undergoes further functionalization:

- Reaction with active sulfonyl chlorides or sulfonic anhydrides to form active esters.

- Subsequent coupling with 2-hydroxyethylpiperidine moieties to introduce the 2-hydroxyethyl substituent on the piperidine nitrogen.

- Final purification and isolation steps yield the target compound 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione.

Catalytic Hydrogenation and Selectivity

Recent advances in piperidine synthesis emphasize the importance of catalytic hydrogenation in the preparation of substituted piperidines:

- Palladium, rhodium, and ruthenium catalysts are used for selective hydrogenation of unsaturated intermediates.

- One-pot hydrogenation strategies combine multiple steps, such as metalation removal, dehydroxylation, and pyridine reduction, improving efficiency and yield.

- Chemoselectivity is critical, especially when multiple functional groups are present, to avoid over-reduction or side reactions.

- Use of additives like triethylamine instead of hydrochloric acid can preserve hydroxyl groups.

- Stereoselective hydrogenation is achievable with chiral catalysts, enabling enantiomerically pure products essential for pharmaceutical applications.

Comprehensive Data Table of Key Reagents and Conditions

| Synthetic Step | Reagents | Solvent | Temperature | Catalyst/Additives | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Grignard Reaction | Phenylmagnesium bromide (2 mol/L) | THF or diethyl ether | 0–5 °C | Nitrogen atmosphere | >90 | Controlled addition to avoid side reactions |

| Hydroxyl Elimination | Silicone reagent or dehydration agent | Alcoholic solvent | Room temp to reflux | - | 85–90 | Formation of unsaturated intermediates |

| Hydrogenation | Pd/C or Rh catalyst | Ethanol, acetic acid | 1 atm H2, 60 °C | Pd/C (18%), Rh complex | 90+ | One-pot reductions, selective |

| Deprotection | Acidic/basic conditions | Varies | Room temp to reflux | Depends on protecting group | >90 | Removal of BOC, benzyl groups |

| Chiral Resolution | L-tartaric acid | Isopropanol, methanol | 0 to -20 °C | - | 80–95 | Crystallization for enantiomer separation |

Research Findings and Perspectives

- The synthetic route utilizing N-protected 3-piperidone and phenylmagnesium bromide is well-established and allows for versatile substitution patterns on the piperidine ring.

- Protective group strategy is crucial for controlling reactivity and enabling selective transformations.

- Catalytic hydrogenation under mild conditions provides high yields and stereoselectivity, essential for pharmaceutical-grade compounds.

- Chiral resolution remains a key step for obtaining enantiomerically pure compounds, although asymmetric catalytic hydrogenation methods are emerging as alternatives.

- Recent literature highlights the potential of one-pot and cascade reactions to streamline synthesis, reduce waste, and improve scalability.

- The described methods are consistent with industrial practices for preparing piperidine derivatives used in drug development, including kinase inhibitors and neuroactive agents.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione's chemical reactivity can be studied using various synthetic pathways involving piperidine derivatives. Key reactions include the creation of analogs with different pharmacological properties. High yields and purity are maintained through efficient production methods.

Potential Applications and Biological Activities

Research indicates that compounds similar to 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione have significant biological activities, especially as neurotransmitter receptor ligands. The compound has demonstrated potential in inhibiting tumor necrosis factor-alpha, a key component in inflammatory responses and autoimmune diseases. Piperidine-2,6-dione derivatives have also been studied for their interactions with alpha-1 adrenergic receptors, suggesting uses in treating hypertension and anxiety disorders.

Interaction studies have demonstrated that 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione interacts with various receptors and enzymes. These interactions emphasize its significance in therapeutic contexts.

Structural Analogs and Their Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Phenylpiperidine-2,6-dione | Piperidine ring with phenyl group | Ligand for alpha-1 adrenergic receptors |

| Piperidin-2-one derivatives | Variations in substituents on the piperidine ring | Antimicrobial and anti-inflammatory properties |

| N-Alkylpiperidinones | Alkyl substituents on nitrogen | Neuroactive compounds |

Wirkmechanismus

The mechanism of action of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. In the context of PROTACs, the compound acts as a ligand that binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively reduces the levels of the target protein in the cell, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Receptor Binding and Antipsychotic Activity

- Compound 5 () : Exhibits potent dopamine D₂/D₃ and serotonin 5-HT₁ₐ/₂ₐ/₂c receptor antagonism (IC₅₀ < 50 nM), making it a candidate for atypical antipsychotics .

- 3-Phenyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione : Moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) .

Metabolic Stability and Inactivation

Anticancer and Immunomodulatory Effects

- Iberdomide : Binds cereblon E3 ligase, promoting degradation of transcription factors (e.g., IKZF2), with applications in systemic lupus erythematosus and multiple myeloma .

Biologische Aktivität

3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of 316.4 g/mol. Its structure includes a piperidine ring with substituents that enhance its biological activity, particularly in receptor binding and enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O3 |

| Molar Mass | 316.4 g/mol |

| CAS Number | 2736510-46-4 |

Synthesis

The synthesis of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione can be achieved through various methodologies that ensure high yields and purity. Common synthetic routes involve the modification of piperidine derivatives to introduce the hydroxyethyl and phenyl groups, which are crucial for its biological activity.

Research indicates that this compound exhibits significant interactions with various neurotransmitter receptors and enzymes, notably:

- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : This action suggests potential applications in treating inflammatory conditions and autoimmune diseases.

- Interaction with Alpha-1 Adrenergic Receptors : This interaction points to possible uses in managing hypertension and anxiety disorders .

Case Studies and Experimental Findings

- Hypolipidemic Activity : A study demonstrated that derivatives of piperidine-2,6-dione significantly reduced lipid levels in hyperlipidemic mice by inhibiting key enzymes involved in lipid synthesis. The compound effectively lowered cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol .

- Antiviral Activity : In vitro studies have shown that certain derivatives of 3-phenylpiperidine-2,6-dione exhibit antiviral properties against HIV-1 and other viruses. The compounds demonstrated moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1), indicating their potential as antiviral agents .

- Antibacterial and Antifungal Properties : The synthesized piperidine derivatives were also evaluated for their antibacterial and antifungal activities, showing promising results across various pathogens .

Comparative Analysis with Related Compounds

The unique structural features of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione enhance its binding affinity compared to other piperidine derivatives. Below is a comparison table highlighting similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Phenylpiperidine-2,6-dione | Piperidine ring with phenyl group | Ligand for alpha-1 adrenergic receptors |

| Piperidin-2-one derivatives | Variations in substituents on the piperidine ring | Antimicrobial and anti-inflammatory properties |

| N-Alkylpiperidinones | Alkyl substituents on nitrogen | Neuroactive compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.